Tert-butoxy(chloromethyl)dimethylsilane
CAS No.: 58307-46-3
Cat. No.: VC18752441
Molecular Formula: C7H17ClOSi
Molecular Weight: 180.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58307-46-3 |
|---|---|
| Molecular Formula | C7H17ClOSi |
| Molecular Weight | 180.75 g/mol |
| IUPAC Name | chloromethyl-dimethyl-[(2-methylpropan-2-yl)oxy]silane |
| Standard InChI | InChI=1S/C7H17ClOSi/c1-7(2,3)9-10(4,5)6-8/h6H2,1-5H3 |
| Standard InChI Key | UXXCXTGMKSMVFH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)O[Si](C)(C)CCl |
Introduction
Structural and Chemical Properties
Tert-butoxy(chloromethyl)dimethylsilane belongs to the class of organosilanes, which are widely employed in organic synthesis for their ability to modify molecular structures through silylation reactions. The compound’s silicon center adopts a tetrahedral geometry, with the tert-butoxy group providing steric protection, thereby influencing reaction selectivity. The chloromethyl group introduces a site for nucleophilic substitution, enabling functionalization at the silicon-bound carbon.
Key physicochemical properties inferred from analogous silanes include:
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Molecular weight: 194.73 g/mol
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Boiling point: Estimated 180–200°C (extrapolated from tert-butyldimethylsilyl derivatives )
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Reactivity: High electrophilicity at the chloromethyl group, with susceptibility to hydrolysis under acidic or basic conditions .
Synthetic Methodologies
Patent-Based Insights
A Chinese patent (CN101817842A) outlines a method for synthesizing tert-butyldimethyl chlorosilane, which shares mechanistic similarities with the target compound’s potential synthesis :
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Grignard Reaction: Magnesium reacts with tert-butyl chloride in a mixed ether-cyclohexane solvent to form a tert-butyl magnesium chloride intermediate.
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Silane Coupling: The Grignard reagent reacts with dimethyldichlorosilane, yielding tert-butyldimethyl chlorosilane after purification.
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Workup: Hydrochloric acid is added to quench excess magnesium, followed by solvent removal via distillation.
Adapting this approach, substituting dimethyldichlorosilane with chloromethyldimethylsilane could theoretically yield tert-butoxy(chloromethyl)dimethylsilane, though experimental validation is required.
Applications in Organic Synthesis
Protective Group Chemistry
The tert-butoxy group’s steric bulk makes it suitable for protecting hydroxyl groups in alcohols and phenols. For example, silylation of alcohols with tert-butoxy(chloromethyl)dimethylsilane under basic conditions could generate stable tert-butoxy-dimethylsilyl ethers, which resist hydrolysis under mild conditions but can be cleaved selectively using fluoride ions .
Functionalization Reactions
The chloromethyl group enables further derivatization:
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Nucleophilic Substitution: Reaction with amines or alkoxides yields amino- or alkoxy-methylsilanes.
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Cross-Coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could functionalize the chloromethyl moiety, enabling carbon-carbon bond formation.
Comparative Analysis with Related Silanes
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